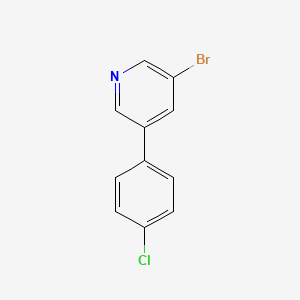

3-Bromo-5-(4-chlorophenyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring is a ubiquitous and vital six-membered heteroaromatic scaffold in organic chemistry. nih.gov Found in natural products like vitamins and alkaloids, its derivatives are among the most extensively used frameworks for drug design and synthesis. nih.govlifechemicals.com The nitrogen atom within the pyridine ring can improve the water solubility of molecules, a desirable trait in pharmaceutical development. nih.govresearchgate.net This has contributed to the presence of the pyridine scaffold in numerous FDA-approved drugs. lifechemicals.comresearchgate.net Beyond medicine, pyridine derivatives are crucial as ligands for organometallic compounds and in the field of asymmetric catalysis. nih.gov

Role of Halogenation in Modulating Molecular Reactivity and Properties

Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) into a molecule, is a powerful strategy in organic synthesis. chemistrytalk.orgnumberanalytics.com Halogens are highly electronegative, and their introduction can significantly alter a molecule's chemical properties. chemistrytalk.org They are pivotal in activating organic compounds and enabling structural derivations due to their high electrophilicity and their capacity to act as effective leaving groups. mdpi.com This makes halogenated compounds valuable intermediates for creating more complex structures through reactions like cross-coupling. mt.com Furthermore, halogen atoms can form "halogen bonds," which are highly directional, non-covalent interactions used in crystal engineering and the design of new materials. nih.gov The reactivity of halogens varies, with the order being F > Cl > Br > I, which allows for selective transformations in complex syntheses. mt.com

Overview of 3-Bromo-5-(4-chlorophenyl)pyridine within the Context of Pyridine Chemistry

Within this framework, this compound is a notable example of a di-halogenated heterocyclic compound. Its structure features a central pyridine ring substituted with a bromine atom at the 3-position and a 4-chlorophenyl group at the 5-position. This specific arrangement of atoms makes it a valuable building block in synthetic chemistry. The bromine atom, in particular, serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling wikipedia.orgmdpi.comlibretexts.org or the Buchwald-Hartwig amination, wikipedia.orglibretexts.org which are fundamental methods for constructing carbon-carbon and carbon-nitrogen bonds, respectively. The presence of the chlorine atom on the phenyl ring offers an additional site for potential modification under different reaction conditions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form |

|---|---|---|---|---|

| This compound | 675590-22-4 | C₁₁H₇BrClN | 268.55 | - |

| 3-Bromopyridine (B30812) | 626-55-1 | C₅H₄BrN | 158.00 | Liquid |

| 3-Bromo-5-chloropyridine | 73583-39-8 | C₅H₃BrClN | 192.44 | Powder |

| 3-Bromo-5-(trifluoromethyl)pyridine | 436799-33-6 | C₆H₃BrF₃N | 225.99 | Solid |

Data sourced from references sigmaaldrich.comnih.govsigmaaldrich.comsinfoochem.comchemicalbook.com.

Research Landscape and Challenges in Halogenated Heterocyclic Chemistry

The field of halogenated heterocyclic chemistry is dynamic, but it is not without its challenges. The synthesis of complex heterocyclic molecules often requires multi-step processes and precise control over reaction conditions to achieve the desired regioselectivity. numberanalytics.com Researchers frequently encounter difficulties in preventing unwanted side reactions, such as "halogen dance" migrations, where a halogen atom moves to a different position on the ring under basic conditions. researchgate.net There is a continuous need for the development of more efficient, selective, and sustainable synthetic methods. numberanalytics.com Addressing these hurdles is crucial for unlocking the full potential of these versatile compounds in creating novel pharmaceuticals, agrochemicals, and advanced materials. mt.comnumberanalytics.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-(4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClN/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWKYJZFNCMOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651765 | |

| Record name | 3-Bromo-5-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675590-22-4 | |

| Record name | 3-Bromo-5-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 4 Chlorophenyl Pyridine and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 3-bromo-5-(4-chlorophenyl)pyridine reveals several potential disconnection points. The most logical disconnections are at the carbon-bromine bond and the carbon-carbon bond between the pyridine (B92270) ring and the chlorophenyl group. This suggests two primary forward synthetic strategies:

Strategy 1: Start with a pre-functionalized pyridine ring, such as 3-bromopyridine (B30812) or 3,5-dibromopyridine (B18299), and introduce the 4-chlorophenyl group via a cross-coupling reaction.

Strategy 2: Begin with a pyridine ring bearing the 4-chlorophenyl substituent, for instance, 3-(4-chlorophenyl)pyridine (B1601290), and then introduce the bromine atom at the 5-position through a bromination reaction.

Key precursors for these syntheses include:

Pyridine

3,5-Dibromopyridine

(4-chlorophenyl)boronic acid

Various brominating agents (e.g., N-bromosuccinimide (NBS), bromine)

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps from readily available starting materials.

Bromination Strategies for Pyridine Ring Functionalization

The direct bromination of the pyridine ring can be challenging due to the electron-deficient nature of the ring, which makes it less reactive towards electrophilic substitution. High temperatures and harsh conditions are often required. For instance, the bromination of pyridine itself typically occurs at the 3-position at temperatures above 300°C in the presence of oleum. researchgate.net A method for synthesizing 3-bromopyridine involves reacting pyridine with bromine in 80-95% sulfuric acid at 130-140°C. google.com

For substituted pyridines, the position of bromination is directed by the existing substituents. If starting with 3-(4-chlorophenyl)pyridine, direct bromination would likely target the 5-position due to the directing effects of the phenyl group. Reagents like N-bromosuccinimide (NBS) in a suitable solvent are commonly employed for such transformations.

Another approach involves the Sandmeyer reaction, starting from an amino-substituted pyridine. For example, 3-aminopyridine can be diazotized and then treated with a bromine source to yield 3-bromopyridine. google.com This method can be adapted for more complex substituted pyridines.

Introduction of the 4-Chlorophenyl Moiety via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds like this compound.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of aryl-substituted pyridines. This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov

To synthesize this compound, a common approach is the Suzuki-Miyaura coupling of 3,5-dibromopyridine with (4-chlorophenyl)boronic acid. This reaction selectively replaces one of the bromine atoms with the 4-chlorophenyl group. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

| Catalyst Precursor | Ligand | Base | Solvent | Yield (%) |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane (B91453) | Good |

| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | Variable |

| XPhosPdG2 | XPhos | K₂CO₃ | Dioxane | ~91% (for a similar system) nih.gov |

This table presents typical conditions for Suzuki-Miyaura reactions and is based on findings for similar substrates. nih.govmdpi.com

The reactivity of the two bromine atoms in 3,5-dibromopyridine can be influenced by the reaction conditions, allowing for a degree of regioselectivity.

Other Palladium-Catalyzed Cross-Coupling Approaches (e.g., Heck Coupling)

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.org While less direct for this specific synthesis, it could be envisioned as part of a multi-step sequence. For instance, a Heck reaction could be used to introduce a vinyl group onto the pyridine ring, which is then further modified. The reaction is typically carried out in the presence of a palladium catalyst, a base such as triethylamine, and a phosphine (B1218219) ligand. wikipedia.orgresearchgate.net

Multi-Step Synthesis Pathways

Multi-step syntheses offer greater flexibility in constructing complex molecules like this compound, allowing for the sequential introduction of functional groups.

A plausible multi-step pathway could involve:

Synthesis of a substituted pyridine precursor: This could involve a de novo synthesis of the pyridine ring, such as a three-component coupling sequence to produce a polysubstituted pyridine. nih.govnih.gov

Introduction of the 4-chlorophenyl group: This is often achieved via a Suzuki-Miyaura coupling as described previously.

Bromination: The final step would be the regioselective bromination of the 3-(4-chlorophenyl)pyridine intermediate at the 5-position using a suitable brominating agent like NBS.

An alternative multi-step approach could start with the synthesis of 5-bromo-3-pyridinecarboxaldehyde. nih.gov This aldehyde can then be subjected to further reactions to introduce the 4-chlorophenyl group, for example, through a reaction with a Grignard or organolithium reagent derived from 1-chloro-4-iodobenzene, followed by dehydration or reduction.

Sequential Halogenation and Arylation Reactions

A prevalent strategy involves the initial creation of a dihalogenated pyridine, which then undergoes a selective arylation. For instance, 3,5-dibromopyridine can serve as a key intermediate. This precursor can be selectively coupled with a boronic acid derivative in a Suzuki-Miyaura cross-coupling reaction. The reaction of 3,5-dibromopyridine with (4-chlorophenyl)boronic acid, catalyzed by a palladium complex, can selectively replace one of the bromine atoms with the 4-chlorophenyl group. The lower reactivity of the second C-Br bond in the resulting 3-bromo-5-arylpyridine product often allows for a mono-arylation to proceed with high selectivity under carefully controlled conditions. A similar approach has been demonstrated in the synthesis of 3-Bromo-5-methoxypyridine, where 3,5-dibromopyridine is reacted with a nucleophile to displace one of the bromo groups. chemicalbook.com

Alternatively, the synthesis can commence with a mono-brominated pyridine. For example, 3-bromopyridine can be synthesized by the direct bromination of pyridine, although this electrophilic aromatic substitution is often challenging due to the electron-deficient nature of the pyridine ring and typically requires harsh conditions, such as high temperatures and the use of strong acids. chemrxiv.orggoogle.com Once 3-bromopyridine is obtained, a second halogenation could be directed to the 5-position, though achieving high regioselectivity can be difficult. nih.gov A more controlled approach involves a Suzuki coupling of 3-bromopyridine with a suitable boronic acid, followed by a subsequent regioselective bromination of the resulting 3-arylpyridine.

Palladium-catalyzed cross-coupling reactions are central to these arylation strategies. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is particularly noteworthy due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.orgnih.gov

Cycloaddition and Condensation Reactions for Pyridine Ring Construction

Instead of modifying an existing pyridine ring, this compound and its analogues can be assembled through cycloaddition or condensation reactions that form the heterocyclic ring system from acyclic precursors. baranlab.org These methods offer the advantage of installing the desired substituents in a single, often multi-component, step.

Cycloaddition reactions, such as the [2+2+2] cycloaddition of nitriles with two alkyne molecules, provide a powerful tool for constructing substituted pyridines. nih.govacsgcipr.org To synthesize the target molecule, this reaction would require a nitrile containing one of the desired substituents and alkynes bearing the other necessary functional groups. Another approach is the Diels-Alder reaction, where an azadiene reacts with a dienophile. acsgcipr.org The challenge in these methods lies in the synthesis of the specifically substituted precursors needed to ensure the correct final arrangement of the bromo and 4-chlorophenyl groups on the pyridine ring.

Condensation reactions are a classical and widely used approach for pyridine synthesis. acsgcipr.org Methods like the Hantzsch pyridine synthesis (and its variations like the Bohlmann-Rahtz synthesis) or the Kröhnke pyridine synthesis involve the condensation of components such as β-dicarbonyl compounds, aldehydes, and an ammonia (B1221849) source. baranlab.orgacsgcipr.orgmdpi.com For the synthesis of this compound, this would involve precursors carrying the bromo and 4-chlorophenyl moieties. For instance, a modified Bohlmann-Rahtz synthesis could potentially utilize an enamine derived from a ketone bearing a 4-chlorophenyl group and a β-ketoester with a bromine substituent. The reaction proceeds through a series of Michael additions, cyclizations, and subsequent elimination/aromatization steps to yield the final substituted pyridine. acsgcipr.org A key advantage of these condensation approaches is the ability to construct unsymmetrical pyridines by performing the condensation steps sequentially. baranlab.org

Optimization of Reaction Conditions

The efficiency, yield, and selectivity of the synthetic routes to this compound are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst and ligands, the solvent system, reaction temperature, and methods to control regioselectivity.

Catalyst Selection and Ligand Design

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling used for arylation, the choice of catalyst and supporting ligand is critical. Various palladium sources, including Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄, have been successfully employed for the coupling of halopyridines. researchgate.netmdpi.comacs.org

Table 1: Catalyst and Ligand Systems in Suzuki-Miyaura Coupling of Halopyridines

| Catalyst (mol%) | Ligand (mol%) | Substrates | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ (5) | PCy₃ (10) | Pyridine-2-sulfinate + 4-bromotoluene | Dioxane | 96 | rsc.org |

| Pd(PPh₃)₄ (5) | - | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid | 1,4-Dioxane | 60 | mdpi.com |

| Pd(OAc)₂ (0.04) | - | 2,5-dibromothiophene + Aryl boronic acid | DMF | High | researchgate.net |

| Pd(OAc)₂ (2.5) | SPhos (5.0) | m-bromo-xylene + 2-methoxyphenylboronic acid | 1,4-Dioxane | >99 | nih.gov |

| PdCl₂ (5) | PPh₃ (10) | Pyrimidylsulfone + 2-bromo-m-xylene | DMF | 9 | acs.org |

Solvent Effects and Temperature Optimization

The choice of solvent can profoundly impact the outcome of synthetic transformations by influencing solubility, catalyst stability, and reaction rates. rsc.org For Suzuki-Miyaura couplings, a range of solvents have been utilized. Aprotic polar solvents like dimethylformamide (DMF), and ethers such as 1,4-dioxane and tetrahydrofuran (B95107) (THF) are common choices. mdpi.comacs.orgnih.gov The use of aqueous solvent systems or mixtures of organic solvents with water is also prevalent, often in conjunction with a base like K₂CO₃ or K₃PO₄, which is necessary to activate the boronic acid for transmetalation. organic-chemistry.orgmdpi.comnih.gov

Temperature is another critical parameter that must be optimized. While some modern catalytic systems allow for room-temperature couplings, many reactions involving less reactive substrates like bromopyridines require elevated temperatures (e.g., 80-150 °C) to achieve a reasonable reaction rate and complete conversion. mdpi.comacs.orgrsc.org However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. Therefore, a careful balance must be struck to maximize yield and purity.

Table 2: Influence of Solvent and Temperature on Suzuki-Miyaura Reactions

| Substrates | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine-2-sulfinate + 4-chlorotoluene | K₂CO₃ | Dioxane | 150 | 91 | rsc.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid | K₃PO₄ | Toluene | 70-80 | 40 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid | K₃PO₄ | Acetonitrile | 70-80 | 36 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |

| 5-bromo-2-methylpyridin-3-amine (B1289001) + Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good | nih.gov |

Regioselectivity and Stereoselectivity Control in Synthetic Protocols

For the synthesis of a specifically substituted compound like this compound, controlling the position of the substituents (regioselectivity) is paramount. Stereoselectivity is not a factor for the final aromatic product, but regioselectivity is a central challenge.

When functionalizing a pyridine ring, the inherent electronic properties of the heterocycle direct electrophilic substitution primarily to the 3-position, but mixtures are common under harsh conditions. chemrxiv.org To achieve selective 3,5-disubstitution, synthetic strategies must overcome the challenge of directing incoming groups to two specific locations. In sequential reactions starting from 3,5-dibromopyridine, the regioselectivity of the arylation is controlled by the differential reactivity of the two C-Br bonds.

More advanced methods offer greater control. The use of highly reactive pyridyne intermediates, for example, allows for the difunctionalization of the pyridine ring. nih.govrsc.org By generating a 3,4-pyridyne from a suitable precursor, subsequent nucleophilic addition and electrophilic trapping can lead to highly substituted pyridines. The regioselectivity of the nucleophilic attack on the pyridyne can be influenced by substituents already present on the ring, which distort the aryne triple bond. nih.gov Similarly, directed ortho-metalation techniques, where a substituent directs a metalating agent (like a strong base) to an adjacent position, can be employed for regiocontrolled functionalization, although this is more commonly used for substitution at the 2, 4, or 6 positions. nih.gov

In ring-construction syntheses, regioselectivity is determined by the reaction mechanism and the structure of the acyclic precursors. For example, in 1,3-dipolar cycloaddition reactions to form pyrazoles, a related five-membered heterocycle, the choice of starting materials dictates the final substitution pattern. thieme.dethieme.de Similar principles apply to pyridine-forming condensation and cycloaddition reactions, where the assembly of carefully chosen fragments controls the final regiochemical outcome. baranlab.orgacsgcipr.org

Scalable Synthesis and Process Development Considerations

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of factors beyond just chemical yield. For the production of this compound, key aspects of process development would include cost-effectiveness, safety, environmental impact, and robustness.

A primary goal in scaling up palladium-catalyzed reactions is to minimize the amount of the expensive noble metal catalyst. This involves optimizing reaction conditions to achieve high turnover numbers (TON) and turnover frequencies (TOF). Reducing catalyst loading, as demonstrated in the preparative scale synthesis of a bipyridine where the palladium loading was reduced to 1 mol%, is a critical step. rsc.org The use of heterogeneous catalysts or developing methods for catalyst recycling can also significantly improve process economics. researchgate.net

The choice of reagents and solvents is also scrutinized. Reagents that are hazardous, expensive, or generate significant waste are avoided if possible. For example, a scalable process might favor a robust cross-coupling reaction over a route that involves a potentially hazardous Sandmeyer reaction. researchgate.net Solvents are chosen based on safety (flash point, toxicity), environmental impact ("green" solvents), and practical considerations like ease of removal and recovery. rsc.org

Advanced Spectroscopic and Diffractional Characterization of 3 Bromo 5 4 Chlorophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Bromo-5-(4-chlorophenyl)pyridine is anticipated to exhibit distinct signals corresponding to the aromatic protons on both the pyridine (B92270) and phenyl rings.

The pyridine ring protons are expected to appear as distinct multiplets in the downfield region due to the deshielding effect of the electronegative nitrogen atom. The proton at the C2 position is predicted to be the most deshielded, appearing at the lowest field, likely as a doublet. The proton at C6 would also be a doublet, appearing at a slightly higher field than the C2 proton. The proton at C4 is expected to be a triplet, coupling with the protons at C2 and C6.

The 4-chlorophenyl group will present a characteristic AA'BB' system, appearing as two sets of doublets in the aromatic region. The ortho-protons (relative to the pyridine ring) will be at a lower field than the meta-protons due to the anisotropic effect of the pyridine ring.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-2 | 8.8 - 9.0 | d |

| Pyridine H-6 | 8.6 - 8.8 | d |

| Pyridine H-4 | 8.0 - 8.2 | t |

| Phenyl H-2', H-6' | 7.5 - 7.7 | d |

| Phenyl H-3', H-5' | 7.4 - 7.6 | d |

Note: Predicted values are based on the analysis of similar compounds such as 3-bromopyridine (B30812) and 4-chlorophenyl substituted heterocycles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The pyridine carbons will be in the aromatic region, with their chemical shifts influenced by the nitrogen and bromine substituents. The carbon bearing the bromine atom (C3) is expected to be significantly shielded compared to an unsubstituted carbon, while the carbons adjacent to the nitrogen (C2 and C6) will be deshielded. The carbons of the 4-chlorophenyl ring will also show distinct signals, with the carbon attached to the chlorine atom exhibiting a characteristic chemical shift.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-3 | 120 - 125 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-5 | 135 - 140 |

| Pyridine C-6 | 148 - 152 |

| Phenyl C-1' | 136 - 140 |

| Phenyl C-2', C-6' | 128 - 132 |

| Phenyl C-3', C-5' | 129 - 133 |

| Phenyl C-4' | 133 - 137 |

Note: Predicted values are based on additive rules and comparison with data for substituted pyridines and chlorobenzenes. organicchemistrydata.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For This compound , cross-peaks would be expected between the coupled protons on the pyridine ring (H-2 with H-4, and H-4 with H-6) and between the adjacent protons on the 4-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the pyridine and phenyl C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity between the pyridine and phenyl rings. For example, correlations would be expected between the phenyl protons (H-2'/H-6') and the pyridine carbon C-5, and between the pyridine proton H-4 and the phenyl carbon C-1'.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of This compound . This allows for the determination of its elemental composition, confirming the molecular formula C₁₁H₇BrClN. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak.

Predicted HRMS Data for this compound:

| Ion | Calculated m/z |

| [M]⁺ (C₁₁H₇⁷⁹Br³⁵ClN)⁺ | 266.9505 |

| [M+2]⁺ | 268.9484 |

| [M+4]⁺ | 270.9455 |

Note: The relative abundances of the isotopic peaks would be a key identifier.

Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a "fingerprint" of the molecule. The mass spectrum of This compound under EI conditions would be expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of a bromine atom, a chlorine atom, or the chlorophenyl group.

Electrospray Ionization (ESI) is a softer ionization technique, often used in conjunction with liquid chromatography. For this compound, ESI would typically produce a strong protonated molecule peak [M+H]⁺, which is useful for confirming the molecular weight.

Predicted Key Fragments in EI-MS of this compound:

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-C₆H₄Cl]⁺ | Loss of the 4-chlorophenyl group |

| [C₆H₄Cl]⁺ | 4-chlorophenyl cation |

| [C₅H₃BrN]⁺ | Bromopyridine fragment |

This detailed spectroscopic and spectrometric profile, though predictive, offers a solid framework for the unequivocal identification and structural verification of This compound . Experimental validation of these predictions will be a crucial next step in fully characterizing this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is anticipated to exhibit a series of characteristic absorption bands that confirm the presence of its key structural motifs: the pyridine ring, the 4-chlorophenyl group, and the carbon-bromine bond.

The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The pyridine ring itself will give rise to a set of characteristic ring stretching vibrations, typically observed in the 1600-1400 cm⁻¹ range. The substitution pattern on the pyridine ring will influence the exact position and intensity of these bands.

The presence of the 4-chlorophenyl group will be evidenced by its own set of aromatic C-H stretching bands and ring vibrations. A strong absorption band, characteristic of the C-Cl stretching vibration, is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The para-substitution pattern on the phenyl ring often results in a distinct out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region.

Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H (Pyridine & Phenyl) | Stretching | 3100 - 3000 |

| Pyridine Ring | C=C and C=N Stretching | 1600 - 1400 |

| Phenyl Ring | C=C Stretching | 1600 - 1450 |

| C-Cl (Chlorophenyl) | Stretching | 800 - 600 |

| C-H (para-substituted phenyl) | Out-of-plane Bending | 850 - 800 |

| C-Br | Stretching | 600 - 500 |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Crystallography for Molecular Geometry and Packing

Based on studies of similar bi-aryl systems, it is expected that the pyridine and chlorophenyl rings will not be perfectly coplanar due to steric hindrance between the ortho-hydrogens. The crystal packing would likely be governed by a combination of van der Waals forces and more specific intermolecular interactions.

Expected Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Dihedral Angle (Pyridine-Phenyl) | 20° - 40° |

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., C-H...π, π–π stacking)

The solid-state architecture of this compound is expected to be stabilized by a network of non-covalent interactions. These weak forces are crucial in determining the crystal packing and can influence the material's physical properties.

π–π Stacking: The planar aromatic rings of the pyridine and chlorophenyl moieties are likely to engage in π–π stacking interactions. These can occur in a face-to-face or offset face-to-face arrangement. The presence of the electron-withdrawing bromine and chlorine atoms, as well as the nitrogen atom in the pyridine ring, will influence the electron density of the aromatic systems, thereby affecting the nature and geometry of these stacking interactions. Analysis of related structures suggests that offset π–π stacking is a common packing motif in such compounds.

Computational Chemistry and Quantum Mechanical Investigations of 3 Bromo 5 4 Chlorophenyl Pyridine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the properties of molecules with a high degree of accuracy. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's ground-state electronic structure and other associated properties. For 3-Bromo-5-(4-chlorophenyl)pyridine, DFT calculations, likely employing a functional such as B3LYP and a suitable basis set (e.g., 6-311G(d,p)), would provide crucial insights.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

A key conformational aspect of this molecule is the dihedral angle between the pyridine (B92270) and the 4-chlorophenyl rings. Due to some degree of steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the pyridine ring, it is expected that the two rings will not be perfectly coplanar. The optimized geometry would likely reveal a twisted conformation. This twisting is a balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric repulsion. Theoretical studies on similar biaryl systems confirm this non-planar arrangement.

Table 1: Estimated Optimized Geometric Parameters for this compound

| Parameter | Estimated Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-N Bond Length (Pyridine) | ~1.34 Å |

| C-C Bond Length (Pyridine Ring) | ~1.39 Å |

| C-C Bond Length (Phenyl Ring) | ~1.40 Å |

| C-C Bond Length (Inter-ring) | ~1.48 Å |

| Dihedral Angle (Pyridine-Phenyl) | 20° - 40° |

Note: These values are estimations based on DFT calculations of structurally similar molecules and are subject to variation depending on the specific computational method and basis set used.

Calculation of Electronic Properties (e.g., Charge Distribution, Dipole Moments)

Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties. The charge distribution within the molecule is of particular interest, as it dictates the molecule's reactivity and intermolecular interactions. The electronegative nitrogen, bromine, and chlorine atoms will draw electron density towards themselves, resulting in partial negative charges on these atoms and partial positive charges on the adjacent carbon atoms. The distribution of these charges can be visualized using a Molecular Electrostatic Potential (MEP) map, which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Table 2: Estimated Electronic Properties of this compound

| Property | Estimated Value |

| Dipole Moment | 1.5 - 3.0 Debye |

| Partial Charge on N | Negative |

| Partial Charge on Br | Negative |

| Partial Charge on Cl | Negative |

Note: These values are estimations based on DFT calculations of analogous compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide profound insights into a molecule's chemical stability and reactivity.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction. For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized over both the pyridine and the 4-chlorophenyl rings. The bromine and chlorine atoms, with their lone pairs of electrons, may also contribute to the HOMO. The energy of the HOMO is a critical parameter; a higher HOMO energy indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the orbital that is most likely to accept electrons in a chemical reaction. In this compound, the LUMO is anticipated to be a π*-antibonding orbital, also delocalized across the aromatic system. A lower LUMO energy indicates a greater ability to accept electrons, implying higher reactivity towards nucleophiles.

HOMO-LUMO Energy Gap and Molecular Stability

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be more easily polarized. For aromatic systems like this compound, the gap is expected to be significant, reflecting the inherent stability of the aromatic rings. Computational studies on similar halogenated biaryl systems have reported HOMO-LUMO gaps in the range of 4 to 5 eV. researchgate.net For instance, a DFT study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) revealed a HOMO-LUMO gap of 4.343 eV. researchgate.net Another related study on 3-Bromo-2-hydroxypyridine reported a calculated HOMO-LUMO energy gap of approximately 5.4 eV. mdpi.com

Table 3: Estimated Frontier Molecular Orbital Properties of this compound

| Property | Estimated Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 - 5.5 eV |

Note: These values are estimations based on DFT calculations of analogous compounds and serve as a general guide.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on a molecule, offering profound insights into its reactivity. The MEP surface illustrates the electrostatic potential, with different colors indicating regions of varying electron density. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), indicating sites for nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential (red) around the nitrogen atom of the pyridine ring due to its high electronegativity and the presence of a lone pair of electrons. This makes the nitrogen atom a primary site for protonation and hydrogen bonding. researchgate.netniscpr.res.in Conversely, the hydrogen atoms of the pyridine ring and the regions around the electropositive carbon atoms would exhibit a positive potential (blue). The bromine and chlorine atoms, being electronegative, will also influence the potential map, creating localized areas of negative potential around them, which are crucial for understanding halogen bonding interactions. researchgate.net These charge distributions are fundamental in predicting how the molecule will interact with other reagents, receptors, or biological macromolecules.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. It defines the space a molecule occupies in a crystal and maps various properties onto this surface.

Quantification of Intermolecular Interactions and Contact Types

Other significant interactions would include C-H···π contacts, where hydrogen atoms interact with the aromatic rings, and halogen-hydrogen (Br···H and Cl···H) and halogen-halogen (Br···Cl) contacts. nih.govresearchgate.net The fingerprint plots allow for a precise percentage breakdown of these interactions, which is essential for understanding the forces governing the crystal's stability and polymorphism.

Interactive Data Table: Expected Intermolecular Contacts for this compound

| Contact Type | Expected Contribution (%) | Description |

| H···H | 40-55% | Interactions between hydrogen atoms on adjacent molecules. nih.gov |

| C···H / H···C | 15-25% | Contacts involving carbon and hydrogen atoms, often part of C-H···π interactions. nih.gov |

| Br···H / H···Br | 7-15% | Hydrogen bonds involving the bromine atom. nih.gov |

| Cl···H / H···Cl | 5-10% | Hydrogen bonds involving the chlorine atom. researchgate.net |

| N···H / H···N | 3-8% | Interactions involving the pyridine nitrogen. nih.gov |

| C···C | 2-5% | π-π stacking interactions between aromatic rings. mdpi.com |

Note: The data presented in this table is hypothetical and based on typical values found in computational studies of similar halogenated aromatic compounds. Specific values for this compound would require dedicated experimental or computational analysis.

Visualization of Molecular Shape and Recognition Sites

The Hirshfeld surface can be mapped with properties like dnorm, shape index, and curvedness. The dnorm map highlights intermolecular contacts shorter than the van der Waals radii sum with red spots, clearly identifying hydrogen bonds and other close contacts. mdpi.com The shape index and curvedness maps reveal the molecule's surface topography. Flat green regions on the curvedness map, for instance, would indicate potential π-π stacking interactions between the pyridine and chlorophenyl rings of adjacent molecules. mdpi.com These visualizations are invaluable for understanding molecular recognition processes.

Energy Framework Calculations for Supramolecular Architecture

Energy framework calculations provide a quantitative measure of the interaction energies between molecules in a crystal lattice. This analysis computes the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. The result is a visual framework where the thickness of the cylinders connecting molecular pairs is proportional to the interaction strength.

For this compound, it is expected that the dispersion forces would be the dominant stabilizing component of the total interaction energy, a common feature in crystals of large aromatic molecules. mdpi.com The electrostatic component, driven by interactions involving the polar C-Cl, C-Br, and C-N bonds, would also contribute significantly. The energy framework would likely reveal a supramolecular architecture dominated by a network of dispersion and electrostatic interactions, providing a clear picture of the crystal's stability. mdpi.comdntb.gov.ua

Computational Prediction of Reactivity Indices and Descriptors

Conceptual Density Functional Theory (DFT) is used to calculate global reactivity descriptors that quantify a molecule's stability and reactivity. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key descriptors include:

HOMO-LUMO Energy Gap (ΔE): A large energy gap indicates high kinetic stability and low chemical reactivity. mdpi.com

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A harder molecule has a larger energy gap.

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

For this compound, the presence of electronegative halogen atoms and the pyridine nitrogen would likely result in a moderate to high electrophilicity index, classifying it as a moderate to strong electrophile. mdpi.com The HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO would likely be distributed over the electron-deficient pyridine ring.

Interactive Data Table: Predicted Reactivity Descriptors

| Descriptor | Formula | Predicted Characteristic |

| HOMO Energy (EHOMO) | - | Negative value, indicating electron-donating ability. mdpi.com |

| LUMO Energy (ELUMO) | - | Less negative value, indicating electron-accepting ability. mdpi.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | Moderate gap, suggesting a balance of stability and reactivity. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderate value. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | High value due to electronegative atoms. mdpi.com |

| Electrophilicity Index (ω) | χ² / (2η) | Moderate to high, indicating electrophilic character. mdpi.com |

Note: This table represents theoretical predictions. Actual values require specific DFT calculations.

Theoretical Spectroscopic Parameter Calculations and Correlation with Experimental Data

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data such as FT-IR and NMR spectra. By calculating the vibrational frequencies and chemical shifts for an optimized molecular geometry, a theoretical spectrum can be generated. niscpr.res.inekb.eg

Comparing these theoretical spectra with experimentally obtained data serves as a powerful validation tool for the computational model. For this compound, DFT calculations would predict characteristic vibrational frequencies for C-Br, C-Cl, C=N, and C=C stretching, as well as aromatic C-H bending modes. niscpr.res.in Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental values. A strong correlation between the theoretical and experimental spectra would confirm the accuracy of the computed molecular structure and electronic properties, lending high confidence to the other computational predictions like MEP and reactivity indices. ekb.eg

Reaction Chemistry and Mechanistic Studies of 3 Bromo 5 4 Chlorophenyl Pyridine

Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). However, the reactivity of the C3 and C5 positions towards direct nucleophilic substitution is generally lower. In the case of 3-bromo-5-(4-chlorophenyl)pyridine, the bromine atom at the C3 position can be displaced by strong nucleophiles under specific conditions, although this often requires elevated temperatures or the use of catalysts.

One of the most common nucleophilic substitution reactions at the 3-position of a pyridine ring is the replacement of a halogen with an amino group, known as amination. While direct nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or amines on 3-bromopyridines can be challenging, copper-catalyzed methods have proven effective. For instance, the reaction of 3-bromopyridine (B30812) with ammonia in the presence of a copper catalyst is a known method for the synthesis of 3-aminopyridine (B143674). This transformation proceeds through a proposed mechanism involving the coordination of the pyridine nitrogen and the amine to the copper catalyst, facilitating the displacement of the bromide.

Detailed studies on the nucleophilic substitution of this compound itself are not extensively documented in publicly available literature. However, based on the known reactivity of 3-bromopyridines, it is anticipated that reactions with various nucleophiles such as alkoxides, thiolates, and carbanions would necessitate harsh reaction conditions or catalytic activation. The electron-withdrawing nature of the 4-chlorophenyl group at the C5 position may have a modest electronic influence on the reactivity of the C3-bromo position, but this effect is generally less significant than the inherent electronic properties of the pyridine ring itself.

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety

The 4-chlorophenyl substituent on the pyridine ring provides a second arena for chemical modification through electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing deactivator, meaning that incoming electrophiles will preferentially add to the positions ortho to the chlorine atom (C2' and C6') and para to the chlorine atom (C4' is already substituted). However, the deactivating nature of the chlorine atom, coupled with the potential for complexation of Lewis acidic reagents with the pyridine nitrogen, can make these reactions challenging.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For the 4-chlorophenyl ring in this compound, nitration would likely require strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. The expected major products would be the 2'-nitro and 3'-nitro derivatives (relative to the pyridine substituent). Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst would be expected to yield substitution primarily at the positions ortho to the chlorine.

It is important to note that the reaction conditions must be carefully controlled to avoid undesired side reactions, such as oxidation of the pyridine ring or reaction at the pyridine ring itself, which can be susceptible to certain electrophiles under forcing conditions. The specific regioselectivity and yield of these reactions would be highly dependent on the nature of the electrophile and the reaction conditions employed.

Further Cross-Coupling Transformations for Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the two halogen atoms in this compound offer distinct opportunities for sequential functionalization.

Functionalization at the Bromine Position

The carbon-bromine bond at the 3-position of the pyridine ring is significantly more reactive towards oxidative addition to palladium(0) catalysts than the carbon-chlorine bond on the phenyl ring. This difference in reactivity allows for selective functionalization at the bromine position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with (4-chlorophenyl)boronic acid has been reported to proceed efficiently, highlighting the feasibility of such transformations on related structures.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 5-Bromo-2-methylpyridin-3-amine | (4-chlorophenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | Good |

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyridine with a primary or secondary amine. It is a versatile method for introducing a wide range of amino functionalities. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. It is a valuable tool for the synthesis of arylalkynes, which are important building blocks in organic synthesis. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Heck Reaction: The Heck reaction involves the coupling of the bromopyridine with an alkene to form a new carbon-carbon bond. This reaction is useful for the synthesis of substituted alkenes.

Functionalization on the Chlorophenyl Ring

While less reactive than the C-Br bond, the C-Cl bond on the chlorophenyl ring can also participate in cross-coupling reactions, typically under more forcing conditions or with specialized catalyst systems designed for the activation of aryl chlorides. This allows for a stepwise functionalization strategy, where the bromine is first displaced, followed by reaction at the chlorine.

Suzuki-Miyaura Coupling of Aryl Chlorides: The Suzuki coupling of aryl chlorides requires more active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. By carefully selecting the catalyst and reaction conditions, it is possible to achieve selective coupling at the chlorophenyl moiety after the initial functionalization at the bromine position.

Cyclization and Annulation Reactions Involving the Pyridine Core

The pyridine core of this compound can serve as a scaffold for the construction of fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve the introduction of functional groups that can undergo intramolecular reactions to form new rings.

Mechanistic Investigations of Novel Transformations

The development of novel transformations of this compound would be greatly aided by detailed mechanistic investigations. Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state energies, and the factors that control regioselectivity and reactivity.

For instance, a theoretical investigation into the nucleophilic substitution reactions on the pyridine ring could help to elucidate the role of the 4-chlorophenyl substituent and predict the most favorable reaction conditions. Similarly, computational studies of the cross-coupling reactions could help to understand the relative reactivity of the C-Br and C-Cl bonds and guide the design of selective catalysts.

Experimental mechanistic studies, such as kinetic analysis, isotope labeling experiments, and the isolation and characterization of reaction intermediates, would also be crucial for validating proposed mechanisms and for the rational design of new and improved synthetic methods.

Applications of 3 Bromo 5 4 Chlorophenyl Pyridine in Advanced Chemical Research

Role as a Key Intermediate in Complex Molecule Synthesis

The presence of a bromine atom on the pyridine (B92270) ring of 3-Bromo-5-(4-chlorophenyl)pyridine makes it an excellent substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide array of substituents at the 3-position of the pyridine ring.

Building Block for Multifunctional Heterocycles

The strategic placement of the bromo and 4-chlorophenyl groups on the pyridine core allows for the sequential or simultaneous introduction of diverse functionalities. The bromine atom can be readily displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl, heteroaryl, or alkyl groups. This versatility makes this compound a valuable precursor for the synthesis of multifunctional heterocycles. For instance, the coupling of various boronic acids with bromopyridines under palladium catalysis is a well-established method for creating complex biaryl and heterobiaryl structures. mdpi.com

A general representation of the Suzuki-Miyaura coupling reaction involving a bromopyridine derivative is shown below:

Where R can be a variety of organic groups.

This reactivity allows for the construction of a library of compounds with diverse functionalities, which can be screened for various applications. A patent has described the use of 3-bromo-5-chloro-pyridines as intermediates in the synthesis of azatetralones, which are themselves precursors to aldose reductase inhibitors. google.com While this example does not feature the 4-chlorophenyl group, it highlights the utility of the bromo-chloro-pyridine scaffold in generating complex heterocyclic systems.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridine Derivatives

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane (B91453)/Water | 85-95 | Moderate to Good | mdpi.com |

| Pd(OAc)2 | K2CO3 | Water | Room Temp. | High | researchgate.net |

This table provides general conditions for Suzuki-Miyaura reactions with bromopyridines and is for illustrative purposes.

Precursor for Advanced Organic Materials

The core structure of this compound, with its combination of a pyridine ring and a substituted phenyl group, provides a foundation for the synthesis of advanced organic materials. The ability to introduce various functional groups through the bromine atom allows for the tuning of the electronic and photophysical properties of the resulting molecules. This makes them potential candidates for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The rigid and planar nature of the biaryl systems that can be generated from this precursor is often a desirable characteristic for such materials.

Scaffold for Medicinal Chemistry Research

The pyridine ring is a common motif in many biologically active compounds and approved drugs. nih.gov The this compound scaffold provides a strategic starting point for the design and synthesis of novel drug candidates. The 4-chlorophenyl group can contribute to binding interactions with biological targets, while the bromine atom serves as a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of Novel Pyridine-Based Chemical Probes

Chemical probes are essential tools for studying biological processes. The this compound scaffold can be elaborated to create novel pyridine-based chemical probes. For example, fluorescent dyes or affinity tags can be attached to the pyridine ring via the bromine atom to enable the visualization and identification of biological targets. The synthesis of such probes would likely involve a cross-coupling reaction to introduce a linker arm, followed by conjugation to the desired reporter group.

Investigation of Molecular Interactions with Biological Targets

Derivatives of this compound can be synthesized and screened against a variety of biological targets, such as enzymes and receptors. By systematically modifying the structure of the parent compound, researchers can gain insights into the key molecular interactions that govern biological activity. For example, a study on 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles demonstrated that the presence of the bromo- and chlorophenyl groups on a heterocyclic core can lead to compounds with antitubercular and antimicrobial activities. researchgate.net This suggests that the this compound scaffold could be a promising starting point for the development of new anti-infective agents.

Modulation of Enzymatic Activity through Structural Modification

Enzymes are critical targets for drug discovery. The this compound scaffold can be used to design and synthesize inhibitors or modulators of enzymatic activity. For instance, research on 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives has led to the discovery of covalent inhibitors of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which has potential as an anticancer target. nih.gov Similarly, derivatives of this compound could be designed to target the active site or allosteric sites of various enzymes. The ability to perform Suzuki coupling allows for the introduction of a wide range of substituents that can be tailored to interact with specific amino acid residues within an enzyme's binding pocket.

Computational Molecular Docking for Ligand-Target Interactions

Computational molecular docking is a powerful tool used in drug discovery and molecular biology to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the fundamental interactions that drive biological processes and for designing new therapeutic agents.

A thorough search of scientific databases indicates that This compound has not been the specific subject of published molecular docking studies. However, the broader class of brominated and phenyl-substituted pyridine derivatives has been investigated for their potential as inhibitors of various biological targets. For instance, studies on other brominated pyridine derivatives have shown their potential to interact with the active sites of enzymes and receptors, often through halogen bonding and hydrophobic interactions.

The general structure of This compound , featuring a pyridine ring, a bromine atom, and a chlorophenyl group, suggests several features that could be of interest in molecular docking simulations:

Pyridine Ring: Can act as a hydrogen bond acceptor.

Bromine Atom: Capable of forming halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding.

Chlorophenyl Group: Provides a hydrophobic surface for interacting with nonpolar pockets in a protein's active site and the chlorine atom can also participate in halogen bonding.

Given these structural characteristics, it is plausible that This compound could be a candidate for docking studies against various protein targets, such as kinases, which are often implicated in cancer and inflammatory diseases. However, without specific experimental data or computational models, any discussion of its binding affinity or interaction profile remains speculative.

Contributions to Materials Science Research

Materials science is an interdisciplinary field that involves the discovery and design of new materials. The unique electronic and structural properties of pyridine-based compounds make them attractive building blocks for various functional materials.

Development of Advanced Functional Materials

Research into the application of This compound in the development of advanced functional materials is not documented in the available scientific literature. Nevertheless, the core structure of this compound is relevant to areas of materials science research. Bipyridine and phenylpyridine units are common components in the design of:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the pyridine ring can be tuned by substituents to achieve desired emission colors and efficiencies.

Sensors: The nitrogen atom in the pyridine ring can coordinate with metal ions, making pyridine derivatives useful for the development of chemical sensors.

Catalysis: Pyridine-based ligands are widely used to stabilize and modulate the reactivity of metal catalysts.

The presence of bromine and chlorine atoms in This compound could potentially be exploited for further chemical modifications, such as cross-coupling reactions, to build more complex and functional molecular architectures.

Applications in Liquid Crystals and Polymeric Systems

There is no specific information available regarding the use of This compound in the field of liquid crystals or polymeric systems.

The rod-like shape of the This compound molecule, due to the para-substituted phenyl ring, is a common feature in molecules that exhibit liquid crystalline properties. However, for a compound to be a liquid crystal, it typically requires a greater aspect ratio and often flexible alkyl chains, which are absent in this specific molecule. It could, however, serve as a core unit in the synthesis of more complex liquid crystalline materials.

In the context of polymers, monomers containing pyridine rings can be polymerized to create materials with interesting properties, such as thermal stability and metal-coordinating abilities. The bromo- and chloro-substituents on This compound could serve as handles for polymerization reactions, for example, through polycondensation or cross-coupling polymerization techniques. This could lead to the formation of novel polymers with tailored electronic and photophysical properties.

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Synthesis

The synthesis of functionalized pyridines, including 3-Bromo-5-(4-chlorophenyl)pyridine, is traditionally accomplished through multi-step processes that may involve hazardous reagents and generate significant waste. The future of synthesizing this and related compounds lies in the adoption of green chemistry principles to enhance sustainability and efficiency.

Emerging research focuses on the development of one-pot, multi-component reactions that can construct the substituted pyridine (B92270) core in a single, atom-economical step. nih.gov Microwave-assisted organic synthesis (MAOS) is a particularly promising green technique. nih.govnih.govresearchgate.netsunway.edu.myarkat-usa.org By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and purities compared to conventional heating methods. nih.govnih.govresearchgate.netsunway.edu.myarkat-usa.org For a compound like this compound, a potential microwave-assisted approach could involve the condensation of a suitable 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, potentially leading to a more environmentally benign synthesis. nih.gov

Another avenue of exploration is the use of catalyst-free synthetic methods. researchgate.netnih.govrsc.org While many pyridine syntheses rely on metal catalysts, developing catalyst-free reactions, perhaps under high temperature or pressure, or using alternative energy sources like ultrasound, could further reduce the environmental impact of production. Research into the synthesis of 3-bromopyridine (B30812) using hydrogen peroxide and hydrobromic acid offers a glimpse into greener bromination strategies that could be adapted for this specific scaffold. google.com The use of flow chemistry, where reagents are continuously pumped through a reactor, also presents an opportunity for a safer, more controlled, and scalable synthesis of halogenated pyridines. youtube.comyoutube.com

The table below summarizes potential green synthesis strategies applicable to this compound.

| Green Synthesis Strategy | Potential Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.govnih.govresearchgate.netsunway.edu.myarkat-usa.org | One-pot multi-component reactions for pyridine ring formation. nih.govnih.gov |

| Catalyst-Free Synthesis | Avoids use of expensive and potentially toxic metal catalysts. researchgate.netnih.govrsc.org | High-temperature/pressure reactions, sonochemistry. |

| Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters. youtube.comyoutube.com | Continuous production of halogenated pyridine intermediates. |

| Greener Reagents | Use of less hazardous materials, such as H₂O₂ for bromination. google.com | Development of environmentally benign halogenation methods. |

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom on the pyridine ring of this compound is a prime site for post-synthesis functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. Future research will undoubtedly focus on developing more efficient, selective, and versatile catalytic systems to diversify the derivatives of this compound.

Palladium-catalyzed cross-coupling reactions are central to the functionalization of aryl halides. The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between an organoboron compound and a halide, is a powerful tool for introducing new aryl or alkyl groups at the 3-position of the pyridine ring. arkat-usa.org Future work will likely involve the use of advanced palladium catalysts, such as those with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, which can improve reaction efficiency and substrate scope, even with challenging starting materials. arkat-usa.org

The Sonogashira coupling , which pairs an aryl halide with a terminal alkyne, is another key reaction for creating C-C bonds and introducing linear alkyne functionalities. google.comevitachem.comresearchgate.netresearchgate.net These alkynylpyridines can serve as precursors for more complex heterocyclic systems or as components in functional materials. The development of copper-free Sonogashira protocols is a significant area of research, aimed at avoiding the use of a copper co-catalyst which can sometimes lead to side reactions. evitachem.comresearchgate.net

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. bohrium.commostwiedzy.pl This reaction allows for the coupling of an aryl halide with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. Future research in this area will likely focus on catalysts that operate under milder conditions and are tolerant of a broader range of functional groups, enabling the synthesis of a diverse library of amino-substituted derivatives of this compound.

The table below details prominent cross-coupling reactions for the functionalization of this compound.

| Cross-Coupling Reaction | Bond Formed | Key Features and Research Trends |

| Suzuki-Miyaura Coupling | C-C (aryl or alkyl) | Use of advanced Pd catalysts with specialized ligands for improved efficiency and scope. arkat-usa.org |

| Sonogashira Coupling | C-C (alkynyl) | Development of copper-free systems and application in materials science. evitachem.comresearchgate.net |

| Buchwald-Hartwig Amination | C-N | Expansion of amine scope and development of catalysts for milder reaction conditions. bohrium.commostwiedzy.pl |

Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the rational design of new molecules and for predicting their properties and reactivity. bohrium.commostwiedzy.pl For this compound, computational modeling can provide valuable insights that can guide synthetic efforts and the exploration of its potential applications.

DFT studies can be employed to calculate the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com These calculations can help predict the molecule's reactivity in various chemical reactions, including its susceptibility to nucleophilic or electrophilic attack. For instance, understanding the electron distribution can inform the regioselectivity of further functionalization reactions. bohrium.com

Furthermore, computational models can be used to study the mechanism of catalytic reactions involving this compound. By modeling the transition states and intermediates of, for example, a Suzuki coupling reaction, researchers can gain a deeper understanding of the catalytic cycle and design more effective catalysts. bohrium.commostwiedzy.pl

In the context of drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. mdpi.com This in silico screening can help prioritize the synthesis of compounds with the highest potential for biological activity, saving significant time and resources in the drug development process. mdpi.com

The table below outlines key applications of computational modeling for this compound.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity. bohrium.commostwiedzy.pl | HOMO/LUMO energies, charge distribution, reaction mechanisms. |

| Molecular Docking | In silico screening for biological activity. mdpi.com | Binding affinities and modes to protein targets. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions. | Detailed understanding of interactions within a biological system. |

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique structural features of this compound and its derivatives make them attractive candidates for interdisciplinary research, particularly in the fields of chemical biology and materials science.

In chemical biology , the 3,5-disubstituted pyridine motif is a common scaffold in many biologically active compounds. nih.govnih.gov Pyridine-containing molecules have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The ability to functionalize the 3-position of this compound through the catalytic methods described above allows for the creation of diverse chemical libraries for high-throughput screening against various biological targets. The bromo and chloro substituents also offer opportunities for halogen bonding interactions with protein targets, a non-covalent interaction that is gaining increasing recognition in drug design.

In materials science , aryl-pyridine structures are of interest for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org The extended π-systems that can be created through cross-coupling reactions can lead to materials with interesting photophysical properties, including fluorescence and phosphorescence. The introduction of different functional groups can be used to tune the electronic properties, such as the HOMO/LUMO levels, to optimize their performance in electronic devices. acs.org The rigid structure of the pyridine and phenyl rings can also contribute to favorable packing in the solid state, which is crucial for charge transport in organic semiconductors.

The table below highlights potential interdisciplinary applications for derivatives of this compound.

| Field | Potential Application | Rationale |

| Chemical Biology | Drug discovery (e.g., kinase inhibitors, antibacterial agents). nih.govnih.govnih.gov | The 3,5-disubstituted pyridine is a known pharmacophore; halogen atoms can participate in halogen bonding. |

| Materials Science | Organic electronic materials (e.g., OLEDs, OPVs). acs.org | Extended π-conjugation through functionalization can lead to desirable photophysical and electronic properties. |

| Agrochemicals | Development of new pesticides and herbicides. | The pyridine core is present in many existing agrochemicals. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro